2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide
Overview
Description
2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide is a useful research compound. Its molecular formula is C8H10N6OS4 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.97989366 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Insecticidal Activity
Compounds incorporating the thiadiazole moiety, like the one , have shown promising insecticidal properties. For instance, Fadda et al. (2017) synthesized various heterocycles with a thiadiazole component that exhibited significant insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antiviral Potential
Research by Rashdan et al. (2021) explored the synthesis of thiadiazole and triazole hybrids with potential antiviral activity against COVID-19. Their study highlighted the significance of such compounds in inhibiting the main protease of the coronavirus, an essential component in the virus's life cycle (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).
Anticancer Properties
Compounds similar to the chemical have been investigated for their potential anticancer properties. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated them for anticancer activity. They found significant cytotoxic effects against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Effects
Thiazole derivatives, similar to the compound , have been synthesized and shown considerable antimicrobial effects against various pathogenic microorganisms. Cankiliç and Yurttaş (2017) demonstrated this through the synthesis of thiazole and 1,3,4-thiadiazole derivatives (Cankiliç & Yurttaş, 2017).
Ultrasound Synthesis and Antibacterial Evaluation
Rezki (2016) utilized an ultrasound synthesis method to create 1,2,3-triazoles tethering bioactive benzothiazole, exhibiting promising antibacterial activities against several bacterial and fungal strains (Rezki, 2016).
Properties
IUPAC Name |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS4/c1-16-6-10-5(12-13-6)9-4(15)3-18-8-11-7(17-2)14-19-8/h3H2,1-2H3,(H2,9,10,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPLJYNDAIXJFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)CSC2=NC(=NS2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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